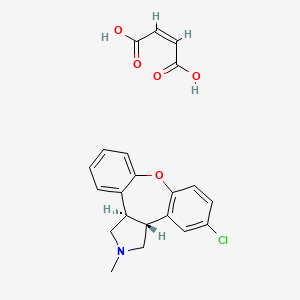

(R,R)-asenapine maleate

Description

Contextualization of Dibenzoxepino[c]azepine Derivatives in Pharmacological Research

Dibenzoxepino[c]azepine derivatives represent a significant class of compounds in medicinal chemistry, with various derivatives exhibiting a range of biological activities. mdpi.com This structural framework is a key component of several medicinally relevant compounds, known for properties such as antipsychotic, antidepressant, and anti-inflammatory effects. mdpi.com The dibenzo[b,f]oxepine scaffold, a core component of asenapine's structure, has been a particular focus of research, with studies exploring its potential in targeting various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. mdpi.comnih.gov The synthesis and evaluation of novel derivatives continue to be an active area of research, aiming to develop compounds with improved efficacy and selectivity. nih.govajol.info

Historical Development of Asenapine (B1667633) Research Perspectives

The development of asenapine has its roots in the broader research into dibenzoxepino[c]azepine derivatives. mdpi.com The initial synthesis of asenapine faced challenges in scaling up for commercial production, particularly in the separation and isomerization of its cis and trans isomers. acs.orgacs.org Over time, more efficient and scalable synthetic routes were developed. acs.orgresearchgate.net Asenapine was initially developed as an oral formulation; however, due to very low bioavailability (less than 2%) resulting from extensive first-pass metabolism, a sublingual formulation with significantly higher bioavailability (35%) was developed and approved. nih.govfda.gov The U.S. Food and Drug Administration (FDA) approved asenapine on August 13, 2009. nih.gov Research has continued to explore its unique receptor binding profile, which differs from other antipsychotics, and its potential therapeutic applications. nih.govgoogle.com

Pharmacological Profile of Asenapine Enantiomers

The following table summarizes the receptor binding affinities of asenapine, which is a racemic mixture. While specific data for (R,R)-asenapine maleate (B1232345) is not detailed in the provided search results, the information for the racemate provides a general understanding of its interaction with various neurotransmitter receptors. Asenapine demonstrates high affinity for a broad range of serotonin, dopamine, adrenergic, and histamine (B1213489) receptors. nih.govwikipedia.orgpsychopharmacologyinstitute.com

| Receptor Family | Receptor Subtype | pKi | Ki (nM) |

| Serotonin | 5-HT1A | 8.6 | 2.5 |

| 5-HT1B | 8.4 | 4.0 | |

| 5-HT2A | 10.2 | 0.06 | |

| 5-HT2B | 9.8 | 0.16 | |

| 5-HT2C | 10.5 | 0.03 | |

| 5-HT5 | 8.8 | 1.6 | |

| 5-HT6 | 9.6 | 0.25 | |

| 5-HT7 | 9.9 | 0.13 | |

| Dopamine | D1 | 8.9 | 1.4 |

| D2 | 8.9 | 1.3 | |

| D3 | 9.4 | 0.42 | |

| D4 | 9.0 | 1.1 | |

| Adrenergic | α1 | 8.9 | 1.2 |

| α2A | 8.9 | 1.2 | |

| α2B | 9.5 | 1.2 | |

| α2C | 8.9 | ||

| Histamine | H1 | 9.0 | 1.0 |

| H2 | 8.2 | 6.2 | |

| Data sourced from multiple studies. nih.govwikipedia.orgpsychopharmacologyinstitute.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H20ClNO5 |

|---|---|

Molecular Weight |

401.8 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |

InChI |

InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m0./s1 |

InChI Key |

GMDCDXMAFMEDAG-TXUHOWFZSA-N |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Synonyms |

5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3-6,7)oxepino(4,5-c)pyrrole Asenapine asenapine maleate ORG 5222 ORG-5222 saphris |

Origin of Product |

United States |

Synthetic Methodologies for R,r Asenapine Maleate

Strategies for Enantioselective Synthesis of (R,R)-Asenapine Precursors

The creation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical synthesis. For (R,R)-asenapine, several strategies have been explored to establish the required stereochemistry in key precursors. These approaches can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated methods, and enzymatic synthesis.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of asenapine (B1667633) synthesis, organocatalysis has emerged as a powerful tool.

One notable approach involves the organocatalytic Michael addition of aldehydes to trans-nitroalkenes. rsc.orgresearchgate.net This key reaction establishes a chiral center early in the synthetic sequence. For instance, a reported asymmetric total synthesis of (+)-asenapine utilizes an organocatalytic Michael addition of an appropriate aldehyde to a trans-nitroalkene, followed by a reductive cyclization to form the core structure. rsc.org This strategy has demonstrated high efficiency and selectivity. researchgate.net Specifically, the use of a Wang resin-supported Hayashi–Jørgensen catalyst has been shown to achieve high selectivity in the Michael addition step. researchgate.net Another synthesis employed an organocatalytic Michael addition using a specific aldehyde, which after cyclization via an Ullmann condensation, yielded (+)-asenapine with an enantiomeric excess (ee) greater than 94%. researchgate.net

| Catalyst Type | Key Reaction | Precursors | Outcome |

| Organocatalyst | Michael Addition | Aldehydes, trans-nitroalkenes | High enantioselectivity in the formation of asenapine precursors. rsc.orgresearchgate.net |

| Wang resin-supported Hayashi–Jørgensen catalyst | Michael Addition | Aldehydes, trans-nitroalkenes | High efficiency and selectivity. researchgate.net |

| (S)-diaryl prolinol | Aldol Reaction | Not specified for asenapine | General strategy for asymmetric synthesis. sci-hub.se |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy provides a reliable method for controlling stereochemistry.

A synthesis of optically pure (+)-asenapine has been reported that employs an Ireland-Claisen rearrangement as the key stereochemistry-determining step. researchgate.net This approach starts with the commercially available (S)-ethyl lactate (B86563) to produce a chiral pyrrolidine (B122466) intermediate over twelve steps. researchgate.net The subsequent dihydrooxepin ring closure is achieved through an Ullmann condensation, affording (+)-asenapine with a 71% yield and 94% enantiomeric excess. researchgate.net This methodology allows for access to all possible diastereomers of asenapine. researchgate.net

| Chiral Auxiliary Source | Key Reaction | Intermediate | Outcome |

| (S)-Ethyl Lactate | Ireland-Claisen Rearrangement | Chiral Pyrrolidine | (+)-Asenapine with 94% ee. researchgate.net |

Enzymatic Synthesis Routes

While specific enzymatic routes for the synthesis of (R,R)-asenapine precursors are not extensively detailed in the provided search results, enzymatic methods represent a growing field in chiral synthesis due to their high selectivity and mild reaction conditions. The metabolism of asenapine involves enzymes such as CYP1A2, UGT1A4, CYP3A4, and CYP2D6, which highlights the potential for biocatalytic approaches in its synthesis or the synthesis of its precursors. drugbank.comnih.govresearchgate.net

Resolution Techniques for Asenapine Enantiomers

Resolution is a common technique used to separate a racemic mixture into its individual enantiomers. For asenapine, which is often synthesized as a racemate, this step is crucial for isolating the desired (R,R)-enantiomer. fda.gov

A widely used method for the resolution of enantiomers on an industrial scale is the formation of diastereomeric salts. researchgate.net This involves reacting the racemic base with a chiral acid to form a pair of diastereomeric salts, which can then be separated by physical methods such as crystallization due to their different physical properties.

Purification and Isolation of (R,R)-Asenapine Maleate (B1232345)

Following the synthesis or resolution, the (R,R)-asenapine free base is converted to its maleate salt and purified. The final step typically involves crystallization to obtain the desired polymorph and purity.

The process often involves dissolving the asenapine base in a suitable solvent, such as ethanol (B145695) or 2-propanol, and then adding a solution of maleic acid. google.comgoogle.com The resulting asenapine maleate salt precipitates out of the solution and can be collected by filtration. google.comgoogle.com The crude product can be further purified by recrystallization from solvents like ethanol, acetone, or mixtures such as ethanol/water or acetone/heptane. google.comgoogle.com The use of seed crystals of a specific polymorphic form can be employed to control the crystallization process. google.comgoogle.com Drying of the final product is typically carried out under vacuum at elevated temperatures. google.com

| Purification Step | Solvents | Conditions | Outcome |

| Salt Formation | Ethanol, 2-Propanol, Water | Stirring, collection of crystals | Asenapine maleate salt. google.comgoogle.com |

| Recrystallization | Ethanol, Acetone, Ethanol/Water, Acetone/Heptane | Heating, cooling, optional seeding | Purified asenapine maleate with specific polymorphic form. google.comgoogle.com |

| Drying | - | Vacuum, elevated temperature (e.g., 40-60°C) | Dried, stable product. google.comgoogle.com |

Analytical Characterization of Stereochemical Purity

Ensuring the stereochemical purity of the final (R,R)-asenapine maleate product is critical. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of asenapine maleate, including the separation of its cis- and trans-isomers. pragolab.cz Chiral HPLC methods, using columns with a cellulose-based sorbent, have been developed to resolve and quantify the enantiomers of asenapine. researchgate.net

Capillary Electrophoresis (CE) is another powerful technique for the chiral separation of asenapine enantiomers. A validated method using cyclodextrin-modified capillary zone electrophoresis has been reported. researchgate.netnih.gov This method utilized β-cyclodextrin as a chiral selector and was able to achieve baseline separation of the enantiomers. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Rotating-frame Overhauser Effect Spectroscopy (ROESY), in conjunction with mass spectrometry (MS) and molecular modeling, has been used to study the inclusion complexes between asenapine and cyclodextrins, providing insight into the mechanism of chiral recognition. researchgate.netnih.gov

| Analytical Technique | Purpose | Key Findings |

| Chiral HPLC | Enantiomeric separation and quantification | Successful resolution of asenapine enantiomers using a cellulose-based sorbent. researchgate.net |

| Capillary Electrophoresis (CE) | Chiral separation of enantiomers | Baseline separation achieved with β-cyclodextrin as a chiral selector. researchgate.netnih.gov |

| NMR Spectroscopy (ROESY) | Characterization of chiral recognition | Elucidation of the 1:1 stoichiometry and intermolecular interactions of asenapine-β-cyclodextrin complexes. researchgate.net |

| Mass Spectrometry (MS) | Confirmation of complex stoichiometry | Verified the 1:1 composition of the asenapine-β-cyclodextrin inclusion complexes. researchgate.net |

Chiral Chromatography Applications

The separation of asenapine's enantiomers, (+)-(R,R)-asenapine and (–)-(S,S)-asenapine, is a critical step in the synthesis and quality control of the single-enantiomer product. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), provides the necessary resolving power to separate these stereoisomers.

An enantioselective HPLC method has been successfully developed for the determination of asenapine enantiomers. nih.gov This approach utilizes a chiral stationary phase (CSP) to achieve separation. Research has demonstrated that a cellulose-tris(3,5-dimethylphenylcarbamate) column is effective for this purpose. nih.gov The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. nih.govresearchgate.net The mobile phase composition, typically a mixture of a buffer and an organic modifier like acetonitrile (B52724), is optimized to achieve baseline resolution. nih.gov

Capillary electrophoresis (CE) offers an alternative, high-efficiency method for the chiral separation of asenapine. nih.gov Specifically, cyclodextrin-modified capillary zone electrophoresis has been employed. nih.govresearchgate.net Cyclodextrins (CDs) are used as chiral selectors added to the background electrolyte. mdpi.com They form transient, diastereomeric inclusion complexes with the asenapine enantiomers, which have different electrophoretic mobilities, thus enabling their separation. nih.govmdpi.com

In one validated method, β-cyclodextrin (β-CD) was identified as the most effective chiral selector among fifteen different CDs screened. nih.gov An orthogonal experimental design was used to optimize various parameters, leading to a baseline separation of the asenapine enantiomers with a resolution (Rs) of 2.40. nih.gov The method was shown to be sensitive, linear, accurate, and precise. nih.govresearchgate.net

Table 1: Chiral Chromatography Methods for Asenapine Enantiomer Separation

| Parameter | HPLC Method | Capillary Electrophoresis (CE) Method |

|---|---|---|

| Technique | High-Performance Liquid Chromatography with Diode Array Detection | Cyclodextrin-Modified Capillary Zone Electrophoresis |

| Chiral Selector/Stationary Phase | Cellulose-tris(3,5-dimethylphenylcarbamate) column nih.gov | β-cyclodextrin (7 mM) added to background electrolyte nih.gov |

| Mobile Phase/Background Electrolyte | Bicarbonate buffer and acetonitrile nih.gov | 160 mM TRIS-acetate buffer, pH 3.5 nih.gov |

| Applied Voltage | Not Applicable | 15 kV nih.gov |

| Temperature | Not Specified | 20 °C nih.gov |

| Resolution (Rs) | Baseline resolution achieved nih.gov | 2.40 ± 0.04 nih.gov |

This table is based on data from published research articles. nih.govnih.gov

Spectroscopic Methods for Stereoisomer Differentiation

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of stereoisomers. While standard spectroscopic methods like ¹H or ¹³C NMR will show identical spectra for individual enantiomers, they can be used to distinguish enantiomers when a chiral auxiliary, such as a cyclodextrin (B1172386), is introduced to create diastereomeric complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the interactions that underpin chiral recognition in solution. For asenapine, NMR has been used to characterize the inclusion complexes formed with β-cyclodextrin during capillary electrophoresis separation. nih.govresearchgate.net Two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR measurements have been particularly insightful. researchgate.net These studies suggest that the asenapine-β-CD complex has a 1:1 stoichiometry and that two distinct inclusion complexes can be formed: one where the phenyl moiety of asenapine is inside the β-CD cavity, and another where the chlorophenyl ring is accommodated within the cavity. researchgate.net The subtle differences in the NMR spectra of these transient diastereomeric complexes, such as changes in chemical shifts and nuclear Overhauser effects, provide the basis for differentiating the (R,R) and (S,S) enantiomers.

Chiroptical Spectroscopy , which measures the differential interaction of chiral molecules with polarized light, offers a direct method for distinguishing enantiomers.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. Enantiomers produce mirror-image ECD spectra, providing an unambiguous way to distinguish them and determine enantiomeric excess. mdpi.com

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. nih.gov It provides detailed stereochemical information about the molecule's structure in solution. nih.gov

While specific ECD or VCD studies for this compound are not widely detailed in the provided search context, these techniques are standard, powerful methods for the absolute configuration determination and differentiation of chiral molecules. mdpi.comnih.gov They would be expected to show equal and opposite signals for the (R,R) and (S,S) enantiomers of asenapine, confirming their stereochemical identity.

Molecular Pharmacology of R,r Asenapine Maleate

Ligand-Receptor Binding Profiles

The interaction of (R,R)-asenapine maleate (B1232345) with various receptor systems has been extensively characterized through in vitro binding assays using cloned human receptors. These studies determine the affinity of the compound for a receptor, typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. Asenapine (B1667633) demonstrates a distinct receptor binding signature when compared to other atypical antipsychotics. researchgate.nethres.ca

(R,R)-Asenapine maleate displays high affinity for all subtypes of the dopamine (B1211576) receptor family. tga.gov.au Its affinity is particularly high for the D2, D3, and D4 receptors, which are key targets in the treatment of psychosis. researchgate.netpsychopharmacologyinstitute.com The potent antagonist activity at the D2 receptor is considered a crucial component of its antipsychotic efficacy. europa.eunih.gov

Table 1: Binding Affinities (Ki) of this compound for Dopamine Receptors

| Receptor Subtype | Binding Affinity Ki (nM) |

|---|---|

| D1 | 1.4 hres.capsychopharmacologyinstitute.com |

| D2 | 1.3 psychopharmacologyinstitute.comdovepress.com |

| D3 | 0.42 psychopharmacologyinstitute.com |

| D4 | 1.1 psychopharmacologyinstitute.com |

Asenapine possesses a strong and broad interaction profile with serotonin (B10506) (5-HT) receptors, generally showing more potent activity at these receptors than at dopamine receptors. thepharmstudent.comhres.ca It exhibits sub-nanomolar binding affinities for several 5-HT subtypes, particularly 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7. hres.cahres.ca The combination of potent antagonism at both 5-HT2A and D2 receptors is a hallmark of atypical antipsychotics and is thought to mediate the therapeutic effects of asenapine. thepharmstudent.comeuropa.eu

Table 2: Binding Affinities (Ki) of this compound for Serotonin Receptors

| Receptor Subtype | Binding Affinity Ki (nM) |

|---|---|

| 5-HT1A | 2.5 hres.capsychopharmacologyinstitute.com |

| 5-HT1B | 4.0 psychopharmacologyinstitute.com |

| 5-HT2A | 0.06 - 0.07 psychopharmacologyinstitute.comhres.ca |

| 5-HT2B | 0.16 - 0.18 psychopharmacologyinstitute.comhres.ca |

| 5-HT2C | 0.03 psychopharmacologyinstitute.comhres.ca |

| 5-HT6 | 0.25 psychopharmacologyinstitute.comhres.ca |

This compound is a potent antagonist at α-adrenergic receptors. tga.gov.au It binds with high, nanomolar-range affinity to α1A, α2A, α2B, and α2C subtypes. researchgate.nethres.capsychopharmacologyinstitute.com This antagonism, particularly at α1-adrenergic receptors, is associated with potential side effects such as orthostatic hypotension. thepharmstudent.comhres.ca

Table 3: Binding Affinities (Ki) of this compound for Adrenergic Receptors

| Receptor Subtype | Binding Affinity Ki (nM) |

|---|---|

| α1A | 1.2 hres.cahres.ca |

| α2A | 1.2 hres.capsychopharmacologyinstitute.com |

| α2B | 0.33 - 1.2* researchgate.nethres.ca |

| α2C | 1.2 hres.cahres.ca |

*Note: Discrepancy in reported values likely reflects different experimental conditions.

The compound demonstrates very high affinity for the histamine (B1213489) H1 receptor and moderate affinity for the H2 receptor. psychopharmacologyinstitute.com The potent H1 receptor antagonism is a common feature among many antipsychotic agents and is linked to the sedative effects of the drug. drugbank.comnih.gov Asenapine is noted to be one of the few antipsychotics with appreciable affinity for the H2 receptor. researchgate.net

Table 4: Binding Affinities (Ki) of this compound for Histamine Receptors

| Receptor Subtype | Binding Affinity Ki (nM) |

|---|---|

| H1 | 1.0 hres.capsychopharmacologyinstitute.com |

A distinguishing feature of this compound's pharmacological profile is its very low to negligible affinity for muscarinic acetylcholine (B1216132) receptors. europa.eunih.govnih.gov This lack of interaction at M1-M5 receptors suggests a lower likelihood of anticholinergic side effects, such as dry mouth or cognitive impairment, compared to some other antipsychotics like olanzapine (B1677200) and clozapine (B1669256). drugbank.comnih.gov

Table 5: Binding Affinities (Ki) of this compound for Muscarinic Receptors

| Receptor Subtype | Binding Affinity Ki (nM) |

|---|---|

| M1 | 8128 psychopharmacologyinstitute.comnih.gov |

| M2 | Low affinity (pKi ≤ 5) researchgate.netnih.gov |

| M3 | Low affinity (pKi ≤ 5) researchgate.netnih.gov |

| M4 | Low affinity (pKi ≤ 5) researchgate.netnih.gov |

Receptor Occupancy and Dissociation Kinetics In Vitro

Beyond simple binding affinity (Ki), the temporal aspects of a drug's interaction with its receptor, such as occupancy and dissociation kinetics, are crucial determinants of its pharmacological effect.

Receptor occupancy studies aim to quantify the percentage of receptors bound by a drug at a given concentration. In vivo studies in rats have shown that plasma levels of 1.24 ng/mL and 0.48 ng/mL were required for 50% occupancy of D2 and 5-HT2A receptors, respectively. hres.cahres.ca Dosing strategies often aim to achieve approximately 75% D2 receptor occupancy for clinical efficacy. nih.govdovepress.comdovepress.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Aripiprazole |

| Clozapine |

| Divalproex sodium |

| Haloperidol |

| Lithium |

| Olanzapine |

| Paroxetine |

| Quetiapine |

| Risperidone (B510) |

Receptor Agonism, Antagonism, and Inverse Agonism Mechanisms at Molecular Level

The therapeutic efficacy of asenapine is theorized to stem from its complex interactions with a wide array of neurotransmitter receptors. ebi.ac.uk The principal mechanism is believed to be a combination of potent antagonism at dopamine D₂ and serotonin (5-HT)₂ₐ receptors. google.comthepharmstudent.compsychopharmacologyinstitute.com This dual blockade is a hallmark of many second-generation antipsychotics.

(R,R)-Asenapine acts as a potent antagonist at multiple dopamine, serotonin, α-adrenergic, and histamine receptors. nih.govresearchgate.net It exhibits particularly high affinity for numerous serotonin receptor subtypes, including 5-HT₂ₐ, 5-HT₂C, 5-HT₆, and 5-HT₇, often showing greater affinity for these than for the dopamine D₂ receptor. wikipedia.orgresearchgate.netmedchemexpress.com This multi-receptor profile contributes to its broad spectrum of pharmacological effects. ebi.ac.uk

Unlike its antagonistic action at most receptors, asenapine behaves as a partial agonist at the 5-HT₁ₐ receptor. psychopharmacologyinstitute.comwikipedia.org This action may contribute to its mood-stabilizing and anxiolytic properties. patsnap.com Conversely, it has a notably low affinity for muscarinic cholinergic receptors, which predicts a low incidence of anticholinergic effects like dry mouth or constipation. nih.govfda.govpsychopharmacologyinstitute.com

The molecular interaction involves the tetracyclic structure of the molecule fitting into the binding pockets of these G-protein coupled receptors. The protonated tertiary amine of the pyrrole (B145914) ring is crucial for forming an ionic bond with a conserved aspartate residue in the third transmembrane domain of most monoamine receptors, anchoring the ligand within the binding site.

| Receptor | Binding Affinity (pKi) | Functional Activity |

|---|---|---|

| Serotonin 5-HT₁ₐ | 8.6 | Partial Agonist |

| Serotonin 5-HT₁B | 8.4 | Antagonist |

| Serotonin 5-HT₂ₐ | 10.2 | Antagonist |

| Serotonin 5-HT₂B | 9.8 | Antagonist |

| Serotonin 5-HT₂C | 10.5 | Antagonist |

| Serotonin 5-HT₅ₐ | 8.8 | Antagonist |

| Serotonin 5-HT₆ | 9.5 | Antagonist |

| Serotonin 5-HT₇ | 9.9 | Antagonist |

| Dopamine D₁ | 8.9 | Antagonist |

| Dopamine D₂ | 8.9 | Antagonist |

| Dopamine D₃ | 9.4 | Antagonist |

| Dopamine D₄ | 9.0 | Antagonist |

| Adrenergic α₁ | 8.9 | Antagonist |

| Adrenergic α₂ₐ | 8.9 | Antagonist |

| Adrenergic α₂B | 9.5 | Antagonist |

| Histamine H₁ | 9.0 | Antagonist |

| Histamine H₂ | 8.2 | Antagonist |

| Muscarinic M₁ | <5.0 | Negligible Affinity |

Data compiled from multiple sources. wikipedia.org A higher pKi value indicates greater binding affinity.

Signal Transduction Pathways Mediated by Receptor Interactions

The binding of (R,R)-asenapine to its target receptors initiates a cascade of intracellular signaling events by modulating the activity of associated G-proteins.

Dopamine D₂ Receptor Pathway : D₂ receptors are coupled to Gαi/o proteins. Antagonism by asenapine blocks the inhibitory effect of dopamine on adenylyl cyclase. This prevents the dopamine-induced decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling via protein kinase A (PKA). This action in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia. patsnap.com

Serotonin 5-HT₂ₐ Receptor Pathway : 5-HT₂ₐ receptors are coupled to Gαq/11 proteins. Asenapine antagonism blocks the activation of phospholipase C (PLC) by serotonin. This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), thereby inhibiting the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Blockade of this pathway in the frontal cortex is hypothesized to improve negative and cognitive symptoms.

Serotonin 5-HT₁ₐ Receptor Pathway : As a partial agonist at these Gαi/o-coupled receptors, asenapine produces a sub-maximal response compared to the full agonist, serotonin. This leads to a moderate inhibition of adenylyl cyclase, helping to modulate neuronal firing rates in key brain regions like the raphe nucleus and hippocampus.

Other Receptor Pathways : Asenapine's antagonism at other receptors also has significant downstream effects. Blockade of Gαs-coupled 5-HT₆ receptors prevents stimulation of adenylyl cyclase. nih.gov Antagonism at H₁ receptors, which are Gαq/11-coupled, is responsible for the compound's sedative properties. patsnap.com Furthermore, some evidence suggests that asenapine treatment can lead to an upregulation of D₁ receptors, an effect that may be secondary to its direct receptor blockade and could contribute to a lower risk of extrapyramidal symptoms. nih.govthepharmstudent.com In non-neuronal cells, asenapine has been shown to inhibit the ROS/TGFβ1/MAPK signaling pathway. nih.gov

Structure-Activity Relationship (SAR) Studies of (R,R)-Asenapine

The unique pharmacological profile of asenapine is intrinsically linked to its complex tetracyclic chemical structure. It was developed through the structural modification of the atypical antidepressant, mianserin (B1677119). thepharmstudent.comwikipedia.org

The rigid, tetracyclic dibenzoxepino[c]pyrrole scaffold is the foundation of asenapine's activity. researchgate.net This core structure dictates the precise spatial orientation of the key pharmacophoric elements, allowing them to interact optimally with multiple receptor binding sites.

Tetracyclic Framework : The fused four-ring system creates a conformationally constrained molecule. This rigidity reduces the entropic penalty upon binding and presents the interactive moieties in a predefined orientation. The seven-membered central oxepine ring is a key structural feature. researchgate.net

Evolution from Mianserin : The development of asenapine from mianserin highlights the importance of the heteroatoms in the core. Replacing the central piperazine (B1678402) ring of mianserin with the oxepino-pyrrole system of asenapine was a critical modification that shifted the pharmacological profile from primarily antidepressant to a potent antipsychotic with high affinity for dopamine receptors. thepharmstudent.comwikipedia.org This demonstrates that even within a tetracyclic framework, the nature and geometry of the central rings have profound effects on receptor selectivity.

C-5 Chlorine Atom : The chloro-substituent on one of the aromatic rings is a critical feature. This electron-withdrawing group modifies the electronic properties of the aromatic system and increases the molecule's lipophilicity, which can influence its ability to cross the blood-brain barrier. The chlorobenzene (B131634) moiety has also been suggested to participate in favorable π-stacking interactions within receptor binding pockets. openmedicinalchemistryjournal.com

Preclinical in Vitro and Ex Vivo Pharmacodynamic Research

Receptor Functional Assays in Cell Lines

(R,R)-asenapine maleate (B1232345), referred to as asenapine (B1667633) in many studies, demonstrates a broad receptor binding profile with high affinity for a multitude of serotonin (B10506), dopamine (B1211576), adrenergic, and histamine (B1213489) receptors. psychopharmacologyinstitute.comnih.govwikipedia.org Functional assays in various cell lines have confirmed its antagonist activity at most of these receptors, with the notable exception of partial agonism at the 5-HT1A receptor. wikipedia.orghres.cauwo.ca

The primary mechanism of action is believed to be mediated through a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors. psychopharmacologyinstitute.comthepharmstudent.comguidetopharmacology.org This dual antagonism is a hallmark of atypical antipsychotics. Asenapine exhibits a particularly high affinity for the 5-HT2A receptor compared to the D2 receptor. nih.gov

Functional studies have revealed asenapine's potent antagonist activity (pKB) at several key receptors, including 5-HT1A (7.4), 5-HT1B (8.1), 5-HT2A (9.0), 5-HT2B (9.3), 5-HT2C (9.0), 5-HT6 (8.0), 5-HT7 (8.5), D2 (9.1), D3 (9.1), α2A (7.3), α2B (8.3), α2C (6.8), and H1 (8.4) receptors. researchgate.net Notably, it has no significant affinity for muscarinic cholinergic receptors, which may contribute to a more favorable side effect profile compared to some other antipsychotics. psychopharmacologyinstitute.comhres.catga.gov.au

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) and Functional Activity of Asenapine

| Receptor | Ki (nM) | Functional Activity |

|---|---|---|

| Serotonin Receptors | ||

| 5-HT1A | 2.5 | Partial Agonist |

| 5-HT1B | 4.0 | Antagonist |

| 5-HT2A | 0.06 | Antagonist |

| 5-HT2B | 0.16 | Antagonist |

| 5-HT2C | 0.03 | Antagonist |

| 5-HT5 | 1.6 | Antagonist |

| 5-HT6 | 0.25 | Antagonist |

| 5-HT7 | 0.13 | Antagonist |

| Dopamine Receptors | ||

| D1 | 1.4 | Antagonist |

| D2 | 1.3 | Antagonist |

| D3 | 0.42 | Antagonist |

| D4 | 1.1 | Antagonist |

| Adrenergic Receptors | ||

| α1 | 1.2 | Antagonist |

| α2 | 1.2 | Antagonist |

| Histamine Receptors | ||

| H1 | 1.0 | Antagonist |

| H2 | 6.2 | Antagonist |

| Muscarinic Receptors | ||

| M1 | 8128 | No appreciable affinity |

Data sourced from multiple in vitro studies. psychopharmacologyinstitute.comwikipedia.org

Neurotransmitter Release and Reuptake Modulation Studies

In ex vivo studies, asenapine has been shown to modulate the release of several key neurotransmitters in brain regions implicated in the pathophysiology of schizophrenia and bipolar disorder. Microdialysis studies in rats have demonstrated that asenapine preferentially increases the efflux of dopamine (DA), norepinephrine (B1679862) (NE), and acetylcholine (B1216132) (ACh) in the medial prefrontal cortex (mPFC) and hippocampus. nih.govnih.gov

Specifically, subcutaneous administration of asenapine at doses of 0.05, 0.1, and 0.5 mg/kg significantly increased DA efflux in the mPFC and hippocampus of rats. nih.gov In contrast, only the highest dose (0.5 mg/kg) enhanced DA efflux in the nucleus accumbens. nih.gov This regional selectivity is a characteristic shared with other atypical antipsychotics like clozapine (B1669256) and is thought to contribute to a lower risk of extrapyramidal symptoms and potential benefits for cognitive and negative symptoms. nih.gov

Furthermore, a 0.1 mg/kg dose of asenapine was found to increase NE efflux in both the mPFC and hippocampus, while having no effect on serotonin (5-HT) efflux in these regions. nih.gov The same dose did not alter glutamate (B1630785) or GABA efflux in either the mPFC or the nucleus accumbens. nih.gov

Electrophysiological Effects on Neuronal Systems In Vitro

In vitro electrophysiological studies have provided further insight into the neuronal effects of asenapine. In anesthetized rats, asenapine potently blocked the inhibitory effects of 5-HT2A and α2-adrenergic receptor activation on the firing of noradrenergic neurons in the locus coeruleus. hres.ca It also blocked the D2 receptor-mediated inhibition of dopaminergic neuron activity in the ventral tegmental area. hres.ca

A significant finding from in vitro intracellular electrophysiological recordings is asenapine's ability to facilitate N-methyl-D-aspartate (NMDA) receptor-mediated currents in pyramidal cells of the medial prefrontal cortex. nih.govresearchgate.net A low concentration of asenapine (5 nM) significantly enhanced NMDA-induced currents to 162 ± 15% of the control. nih.govresearchgate.net This facilitation was blocked by the D1 receptor antagonist SCH23390, indicating the involvement of dopamine D1 receptor activation. nih.govresearchgate.net Moreover, asenapine was able to reverse the blockade of cortical NMDA-induced currents caused by the noncompetitive NMDA receptor antagonist phencyclidine (PCP). nih.govresearchgate.net This suggests a potential mechanism for improving cognitive deficits associated with NMDA receptor hypofunction.

Cellular Pathway Investigations Related to Receptor Activation

The diverse receptor interactions of asenapine initiate a cascade of intracellular signaling events. Its antagonist activity at D2 and 5-HT2A receptors is central to its antipsychotic effect. The blockade of D2 receptors in the mesolimbic pathway is thought to reduce positive symptoms, while the blockade of 5-HT2A receptors, particularly in the prefrontal cortex, is believed to contribute to the alleviation of negative and cognitive symptoms.

The partial agonism at 5-HT1A receptors may also contribute to its anxiolytic and antidepressant effects. uwo.ca The facilitation of NMDA receptor function through a D1 receptor-dependent mechanism points to a complex interplay between the dopaminergic and glutamatergic systems. nih.govresearchgate.net This interaction is a key area of research for understanding the cognitive-enhancing potential of some atypical antipsychotics.

Comparative Pharmacological Profiles with Other Atypical Antipsychotics In Vitro

When compared to other atypical antipsychotics in vitro, asenapine exhibits a unique receptor binding and functional profile. hres.catga.gov.au A notable distinction is its broader and more potent interaction with a range of 5-HT receptor subtypes. tga.gov.au While other antipsychotics may have low affinity for one or more 5-HT receptor subtypes, asenapine demonstrates high affinity (pKi ≥8.4) across all tested 5-HT subtypes. tga.gov.au

In comparison to risperidone (B510) and olanzapine (B1677200), the functional effects of asenapine differ, with risperidone showing low antagonist potency at 5-HT6 receptors and olanzapine having low potency at 5-HT1A and α2-adrenergic receptors. researchgate.net Unlike quetiapine, olanzapine, and clozapine, asenapine has no significant affinity for muscarinic receptors. tga.gov.au Furthermore, among the tested antipsychotics, only asenapine showed a measurable affinity for H2 receptors. tga.gov.au

Table 2: Comparative Antagonist Potency (pKB) of Asenapine, Risperidone, and Olanzapine at Selected Human Receptors

| Receptor | Asenapine | Risperidone | Olanzapine |

|---|---|---|---|

| 5-HT1A | 7.4 | - | <5 |

| 5-HT1B | 8.1 | - | - |

| 5-HT2A | 9.0 | - | - |

| 5-HT2B | 9.3 | - | - |

| 5-HT2C | 9.0 | - | - |

| 5-HT6 | 8.0 | <5 | - |

| 5-HT7 | 8.5 | - | - |

| D2 | 9.1 | - | - |

| D3 | 9.1 | - | - |

| α2A | 7.3 | - | - |

| α2B | 8.3 | - | - |

| α2C | 6.8 | - | - |

| H1 | 8.4 | - | - |

Data from functional assays. researchgate.net A hyphen (-) indicates data not reported in the comparative study.

Metabolism and Biotransformation Research of Asenapine

Identification of Metabolic Pathways In Vitro (e.g., Glucuronidation, N-demethylation)

In vitro studies have been crucial in elucidating the primary metabolic routes for asenapine (B1667633). The main pathways identified are direct glucuronidation and oxidative metabolism. psychopharmacologyinstitute.comeuropa.eudrugs.commedcentral.comhres.canih.gov

Glucuronidation: This is a major metabolic pathway for asenapine. psychopharmacologyinstitute.comeuropa.eudrugs.commedcentral.comhres.canih.govdrugbank.com Specifically, direct glucuronidation is mediated by the enzyme UGT1A4. psychopharmacologyinstitute.comeuropa.eudrugs.commedcentral.comhres.canih.gov This process leads to the formation of asenapine N+-glucuronide, which has been identified as the predominant drug-related entity in plasma. europa.eutga.gov.aueuropa.eu

Oxidative Metabolism: This represents another significant route of biotransformation for asenapine. psychopharmacologyinstitute.comeuropa.eudrugs.commedcentral.comhres.ca Key oxidative reactions include N-demethylation and N-oxidation. tga.gov.au In vitro studies using human liver microsomes have shown that these reactions result in the formation of metabolites such as N-desmethylasenapine and asenapine N-oxide. tga.gov.au

The table below summarizes the primary metabolic pathways identified for asenapine in vitro.

| Metabolic Pathway | Key Reaction(s) | Primary Enzyme(s) Involved | Resulting Metabolite(s) |

| Glucuronidation | Direct conjugation with glucuronic acid | UGT1A4 | Asenapine N+-glucuronide |

| Oxidative Metabolism | N-demethylation, N-oxidation, Hydroxylation | CYP1A2 (major), CYP2D6, CYP3A4 | N-desmethylasenapine, Asenapine N-oxide, 11-hydroxyasenapine |

Role of Cytochrome P450 Isoenzymes (CYP) in Asenapine Metabolism In Vitro

The cytochrome P450 (CYP) system of enzymes plays a central role in the oxidative metabolism of asenapine. In vitro experiments have pinpointed the specific isoenzymes involved.

CYP1A2: This is the predominant CYP isoenzyme responsible for the oxidative metabolism of asenapine. psychopharmacologyinstitute.comeuropa.eudrugs.commedcentral.comhres.canih.govdrugbank.comnih.govnih.gov It is the main enzyme involved in the formation of the asenapine N-oxide metabolite and also contributes to the formation of N-desmethylasenapine, particularly at low asenapine concentrations. tga.gov.au

CYP2D6 and CYP3A4: These isoenzymes contribute to a lesser extent to asenapine metabolism. psychopharmacologyinstitute.comeuropa.eudrugs.commedcentral.comnih.govnih.govnih.gov At higher concentrations of asenapine, CYP3A4, along with CYP1A2, is responsible for the formation of N-desmethylasenapine in vitro. tga.gov.au In vitro studies have shown that asenapine is a weak inhibitor of CYP2D6. psychopharmacologyinstitute.comeuropa.eudrugs.commedcentral.comeuropa.eupom.go.idpsychopharmacologyinstitute.com It has also been demonstrated to inhibit CYP1A2 and CYP2D6 potently in human liver microsomes. nih.govnih.govresearchgate.netresearchgate.netnih.gov

Other CYPs: In vitro studies have indicated that asenapine does not significantly affect the activity of CYP2C9 or CYP2C19. nih.govresearchgate.net Furthermore, asenapine does not appear to cause the induction of CYP1A2 or CYP3A4 activities in cultured human hepatocytes. psychopharmacologyinstitute.comeuropa.eu

The following table details the involvement of various CYP isoenzymes in asenapine metabolism based on in vitro findings.

| CYP Isoenzyme | Role in Asenapine Metabolism | Inhibition by Asenapine (In Vitro) |

| CYP1A2 | Predominant enzyme in oxidative metabolism; forms N-oxide and N-desmethylasenapine. psychopharmacologyinstitute.comeuropa.eudrugs.commedcentral.comhres.canih.govdrugbank.comtga.gov.aunih.govnih.gov | Potent inhibitor (mixed mechanism). nih.govnih.govresearchgate.netresearchgate.netnih.gov |

| CYP2D6 | Minor contributor to metabolism. psychopharmacologyinstitute.comeuropa.eudrugs.commedcentral.comnih.govnih.govnih.gov | Weak to potent inhibitor (competitive mechanism). psychopharmacologyinstitute.comeuropa.eudrugs.commedcentral.comeuropa.eunih.govpom.go.idpsychopharmacologyinstitute.comnih.govresearchgate.netresearchgate.netnih.gov |

| CYP3A4 | Minor contributor; involved in N-desmethylasenapine formation at high concentrations. psychopharmacologyinstitute.comeuropa.eudrugs.commedcentral.comtga.gov.aunih.govnih.govnih.gov | Attenuates activity (non-competitive mechanism). nih.govnih.gov |

| CYP2C9 | Not significantly involved in metabolism. | No effect on activity. nih.govresearchgate.net |

| CYP2C19 | Not significantly involved in metabolism. | No effect on activity. nih.govresearchgate.net |

Stereoselective Metabolism of Asenapine Enantiomers

Asenapine is administered as the (R,R)-enantiomer. Information from available public assessment reports indicates that the potential for metabolic conversion to the N-desmethyl-(S,S)-asenapine is considered to be of no clinical relevance. tga.gov.au This suggests that the stereochemistry of the parent compound is largely retained during its metabolism and that the formation of the opposite enantiomer of its N-desmethyl metabolite is not a significant pathway. Further detailed in vitro studies focusing specifically on the stereoselective metabolism of asenapine enantiomers are not extensively reported in the provided search results.

Computational and Theoretical Studies of R,r Asenapine Maleate

Molecular Docking and Simulation of Ligand-Receptor Interactions

Molecular docking studies have been instrumental in understanding the binding of asenapine (B1667633) to its various receptor targets. Asenapine exhibits a complex pharmacological profile, with high affinity for a wide range of receptors, including dopamine (B1211576) (D1, D2, D3, D4), serotonin (B10506) (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), and histamine (B1213489) (H1) receptors. europa.eudrugbank.com The efficacy of asenapine is thought to be mediated primarily through its antagonist activity at the D2 and 5-HT2A receptors. europa.eu

Docking simulations have been employed to explore the binding modes of asenapine within the active sites of these receptors. For instance, studies have investigated the interactions of asenapine with cyclodextrins, which can be used as chiral selectors for the separation of its enantiomers. researchgate.net Molecular docking was used to predict the likely binding poses of asenapine within the cyclodextrin (B1172386) cavity. researchgate.net

Furthermore, molecular docking has been utilized in the context of drug delivery systems. One study performed automated molecular docking calculations for asenapine and maleate (B1232345) with phosphatidylcholine to investigate their molecular interactions for the development of phospholipid complexes aimed at improving bioavailability. researchgate.net In another study, a molecular modeling platform was used to screen bio-enhancer molecules, with quercetin (B1663063) showing a high docking score with CYP1A2 and CYP3A4, suggesting a potential to enhance the pharmacokinetic profile of asenapine maleate. researchgate.net

A repurposing study using molecular docking identified asenapine as a potential inhibitor of central Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII), a target for various neurological disorders. openmedicinalchemistryjournal.com The docking experiments were validated, and subsequent enzymatic assays confirmed the inhibitory activity of asenapine against CaMKIIα and CaMKIIβ. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models exclusively for (R,R)-asenapine maleate are not extensively detailed in the provided results, the principles of QSAR are relevant to understanding its drug action.

The development of antipsychotic drugs often involves QSAR studies to optimize receptor affinity and selectivity. For instance, 5D-QSAR models have been applied to spirocyclic σ1 receptor ligands, demonstrating the utility of this approach in the broader field of psychoactive drug design. acs.org The general aim of such studies is to identify the key structural features (molecular descriptors) that govern the therapeutic activity and to guide the synthesis of new, more potent, and selective analogs. nih.gov

In Silico Prediction of Pharmacological Properties and Metabolic Fate

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov For asenapine, these predictions are crucial due to its extensive first-pass metabolism, which necessitates its formulation as a sublingual tablet to ensure adequate bioavailability. researchgate.netresearchgate.net

Computational methods can predict potential metabolic pathways. Asenapine is primarily metabolized through direct glucuronidation by UGT1A4 and oxidative metabolism by cytochrome P450 isoenzymes, particularly CYP1A2. researchgate.net In silico models can help predict the likelihood of a compound being a substrate or inhibitor of these enzymes. For example, in silico evaluation of compounds can estimate properties like absorption and potential for CYP2D6 inhibition. nih.gov

Studies have also used in silico approaches to enhance the bioavailability of asenapine. One such study used a molecular modeling platform to screen for bio-enhancers that could inhibit metabolizing enzymes. Quercetin was identified as a promising candidate due to its high docking score with CYP1A2 and CYP3A4. researchgate.net Subsequent in vivo studies confirmed that co-administration of quercetin significantly increased the plasma concentration of asenapine maleate. researchgate.netresearchgate.net

Conformational Analysis and Energy Minimization Studies

The three-dimensional conformation of a drug molecule is critical for its interaction with a biological target. Conformational analysis and energy minimization studies are performed to identify the most stable, low-energy conformations of this compound.

The structure of asenapine is a tetracyclic dibenzo-oxepino-pyrrole. openmedicinalchemistryjournal.com Conformational analysis can reveal the spatial arrangement of the different rings and substituents, which is essential for its binding to various receptors. For example, NMR spectroscopy and molecular modeling have been used to characterize the inclusion complex of asenapine with cyclodextrins, which involved understanding the conformation of asenapine within the cyclodextrin cavity. researchgate.net One study noted the possibility of a conformation where the chlorophenyl group of asenapine is buried within the cyclodextrin cavity. researchgate.net

The crystalline form of asenapine maleate also influences its properties. Different polymorphic forms, such as the monoclinic and orthorhombic forms, have been identified. google.com These forms can have different physical properties, which can be studied using techniques that are often complemented by computational energy calculations to understand their relative stabilities.

Analytical Research Methodologies for Asenapine

Development of Chromatographic Assays for Research Samples

Chromatographic techniques are paramount for the separation and quantification of asenapine (B1667633), offering high selectivity and sensitivity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most prominently used method, though gas and liquid chromatography coupled with mass spectrometry also serve vital roles. nih.govresearchgate.net

Numerous RP-HPLC methods have been developed and validated for the determination of asenapine in bulk drug and pharmaceutical formulations. nih.gov These methods typically utilize a C18 column and a UV detector. jocpr.comijpsr.comeurasianjournals.com The mobile phase composition is a key variable, often consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) to achieve optimal separation. jocpr.comeurasianjournals.comscispace.com

For instance, one method employs a mobile phase of 0.05 M potassium dihydrogen phosphate and acetonitrile (60:40, v/v) with the pH adjusted to 2.7, resulting in a retention time of 4.2 minutes for asenapine when monitored at 270 nm. eurasianjournals.com Another validated method uses a simpler mobile phase of pure methanol at a flow rate of 1.0 ml/min, with detection also at 270 nm. jocpr.comresearchgate.net The selection of the mobile phase and its pH is crucial for achieving good peak shape and resolution from potential impurities or degradation products. nih.gov Stability-indicating HPLC methods have been specifically developed to separate asenapine from products formed under stress conditions such as acid/alkali hydrolysis, oxidation, and heat, confirming the specificity of these assays. scispace.comnih.goviajps.com

An enantioselective HPLC method has also been developed to separate and quantify asenapine's enantiomers in biological samples, using a cellulose-tris(3,5 dimethylphenylcarbamate) chiral column. nih.gov This is particularly important as the pharmacological activity resides in the specific (R,R)-enantiomer.

Interactive Table: Examples of HPLC Methods for Asenapine Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (µg/mL) |

| Inertsil ODS 3V (150mm x 4.6mm, 5µm) ijpsr.com | Acetonitrile, Milli-Q water, Ortho Phosphoric Acid (550:450:1 v/v/v) | 1.5 | 270 | 4.9 | 50-75 |

| Hyperclone BDS C18 (250mm, 4.6mm, 5µm) mdpi.com | 20mM Phosphate Buffer (pH 3.0) with 0.1% TEA, Acetonitrile (80:20 v/v) | 1.0 | 230 | 7.6 | 0.1-14 |

| Hypersil ODS C18 (250mm x 4.6mm, 5µm) jocpr.comresearchgate.net | Pure Methanol | 1.0 | 270 | N/A | 2-10 |

| ZODIAC C18 iajps.com | Triethylamine Buffer, Acetonitrile (50:50 v/v) | 1.0 | 220 | 3.075 | 15-45 |

| Hiber C18 (250mm x 4.6mm, 5µm) eurasianjournals.com | 0.05M KH₂PO₄ (pH 2.7), Acetonitrile (60:40 v/v) | 1.0 | 270 | 4.2 | 0-150 |

GC-MS provides a robust alternative for the detection and quantitation of asenapine, particularly in forensic and postmortem analyses. nih.govoup.comscispace.com One validated method involves a basic liquid-liquid extraction to isolate the compound from biological specimens. nih.gov The chromatographic separation is achieved on a capillary column, such as a ZB-5 column. oup.com The oven temperature is programmed to ramp up, for example, from 220°C to 325°C, to ensure proper elution and separation. oup.com Mass spectrometry provides high specificity for identification and quantification, with a reported limit of quantitation (LOQ) of 5.0 ng/mL in postmortem casework. nih.govoup.com

For bioanalytical applications requiring high sensitivity, such as in pharmacokinetic studies, LC-MS/MS is the method of choice. nih.govnih.govnih.gov These assays can quantify asenapine in complex biological matrices like human plasma, even in the presence of its metabolites, such as N-desmethyl asenapine and asenapine-N-glucuronide. nih.govnih.govxjtu.edu.cn

A highly selective and sensitive method uses a simple liquid-liquid extraction for sample preparation, followed by separation on a column like a Chromolith Performance RP8e. nih.govnih.gov The mobile phase often consists of acetonitrile and an ammonium acetate (B1210297) buffer. nih.govnih.gov Detection is performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides exceptional specificity. For asenapine, the protonated precursor to product ion transition is typically m/z 286.1 → 166.0. nih.govnih.govxjtu.edu.cn These methods achieve very low limits of detection (LOD) and quantitation (LOQ), reported to be as low as 0.0025 ng/mL and 0.050 ng/mL, respectively, in human plasma. nih.govnih.govxjtu.edu.cn

Table: Example of LC-MS/MS Method Parameters for Asenapine in Human Plasma

| Parameter | Condition | Reference |

| Extraction | Liquid-liquid extraction with methyl tert-butyl ether | nih.govnih.gov |

| Column | Chromolith Performance RP8e (100 mm × 4.6 mm) | nih.govnih.gov |

| Mobile Phase | Acetonitrile-5.0 mM ammonium acetate-10% formic acid (90:10:0.1, v/v/v) | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govnih.gov |

| MRM Transition | m/z 286.1 → 166.0 | nih.govnih.gov |

| Linearity Range | 0.050–20.0 ng/mL | nih.govnih.gov |

| LOQ | 0.050 ng/mL | nih.govnih.gov |

Spectrophotometric and Fluorometric Analytical Techniques

Spectrophotometric and fluorometric methods offer simpler, more cost-effective alternatives to chromatography for the quantification of asenapine, particularly in bulk and pharmaceutical dosage forms. derpharmachemica.comderpharmachemica.com

UV spectrophotometric methods are typically based on measuring the absorbance of asenapine in a solvent like methanol. The wavelength of maximum absorbance (λmax) is consistently found to be around 270 nm. jocpr.comderpharmachemica.com These methods are validated for linearity, with one study showing a range of 10-60 µg/mL. derpharmachemica.com More advanced spectrophotometric techniques, such as second and third derivative methods, have been developed to enhance specificity and allow for the determination of asenapine in the presence of its degradation products. derpharmachemica.com Another approach involves the formation of a colored ion-pair complex between asenapine and an acid dye, such as bromocresol purple, which can be measured in the visible region (e.g., at 410 nm). innovareacademics.in

Spectrofluorimetry provides a significant increase in sensitivity over spectrophotometry. derpharmachemica.com One method relies on measuring the native fluorescence of asenapine in methanol, with an emission wavelength of 314 nm following excitation at 270 nm. derpharmachemica.com This technique demonstrated linearity in the 1-10 µg/mL range. derpharmachemica.com Another spectrofluorimetric method is based on the quenching effect of asenapine on the fluorescence of a dye like eosin (B541160) Y. nih.gov

Interactive Table: Spectroscopic Methods for Asenapine Analysis

| Method | Principle | Solvent/Reagent | Wavelength (nm) | Linearity Range (µg/mL) | Reference |

| UV Spectrophotometry | Direct Absorbance | Methanol | 270 | 10-60 | derpharmachemica.com |

| Derivative Spectrophotometry | Second & Third Derivative | Methanol | 250, 275, 294 (²D) | 20-200 | derpharmachemica.com |

| Colorimetry | Ion-pair complex with Eosin Y | Eosin Y in Acetate Buffer | 545 | 1-12 | nih.gov |

| Spectrofluorimetry | Native Fluorescence | Methanol | Ex: 270, Em: 314 | 1-10 | derpharmachemica.com |

| Spectrofluorimetry | Quenching of Eosin Y | Eosin Y in Acetate Buffer | Ex: 303, Em: 545 | 0.4-3.2 | nih.gov |

Method Validation for Reproducibility and Sensitivity in Research Settings

Validation is a mandatory process to ensure that an analytical method is suitable for its intended purpose. All developed analytical methods for asenapine, including chromatographic and spectroscopic techniques, are rigorously validated according to International Council for Harmonisation (ICH) guidelines. jocpr.comeurasianjournals.commdpi.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. eurasianjournals.commdpi.com

Specificity is demonstrated by the method's ability to resolve the analyte peak from any other components, such as excipients, impurities, or degradation products. jocpr.comnih.gov

Linearity is established by analyzing a series of standards across a defined concentration range, with the correlation coefficient (r²) typically required to be >0.999. ijpsr.comderpharmachemica.com

Accuracy is determined through recovery studies, where a known amount of pure drug is added to a sample matrix. Recoveries for asenapine methods are generally expected to be within 98-102%. jocpr.comderpharmachemica.com

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) for replicate measurements should typically be less than 2%. mdpi.comderpharmachemica.com

Sensitivity is defined by the LOD (the lowest amount detectable) and the LOQ (the lowest amount quantifiable with acceptable precision and accuracy). For HPLC methods, LOQ values can be in the sub-µg/mL range, while for LC-MS/MS, they can reach the low ng/mL or even pg/mL level. nih.govxjtu.edu.cnresearchgate.net

Robustness is evaluated by making small, deliberate changes to method parameters (e.g., mobile phase composition, pH, flow rate) and observing the effect on the results. ijpsr.commdpi.com This ensures the method remains reliable under minor variations in laboratory conditions. ijpsr.com

Bioanalytical Method Development for In Vitro Matrices

The development of bioanalytical methods is crucial for studying asenapine in in vitro systems, such as dissolution media and various biological matrices used in pre-clinical research. mdpi.comresearchgate.netresearchgate.net These methods must be sensitive enough to measure low concentrations and specific enough to avoid interference from the complex matrix.

A key application is in dissolution studies, which are vital for formulation development. An RP-HPLC method was specifically developed and validated to measure the in vitro release of asenapine maleate (B1232345) from co-crystals into a phosphate buffer (pH 6.8) dissolution medium. mdpi.comresearchgate.netscilit.com The method was proven to be linear, accurate, precise, and specific, with co-formers used in the crystals not interfering with the drug's quantification. mdpi.comresearchgate.net The lower limit of quantitation (LLOQ) for this method was 25.03 ng/mL. researchgate.netscilit.com

For analysis in other in vitro matrices like plasma or microsomal incubations (used to study metabolism), LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity. nih.govnih.govnih.gov A critical challenge in bioanalysis is overcoming the "matrix effect," where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.govxjtu.edu.cn Methods are developed using strategies like simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample and minimize these effects. nih.govoup.comnih.gov The use of a stable isotope-labeled internal standard, such as Asenapine-¹³C-d₃, is a common and effective strategy to compensate for matrix effects and ensure accurate quantification in bioequivalence or pharmacokinetic studies. nih.govnih.govxjtu.edu.cn

Future Directions and Emerging Research Avenues for R,r Asenapine Maleate

Investigation of Novel Receptor Targets and Off-Target Interactions

Asenapine (B1667633) is recognized for its broad receptor-binding profile, functioning as an antagonist at numerous dopamine (B1211576), serotonin (B10506), α-adrenergic, and histamine (B1213489) receptors. researchgate.netnih.gov Its therapeutic effects are thought to be mediated primarily through a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors. drugbank.compsychopharmacologyinstitute.comresearchgate.netguidetoimmunopharmacology.orgscholarsresearchlibrary.com However, its high affinity for a wide array of other receptors suggests that its clinical effects are more complex. nih.govsemanticscholar.orgmdedge.com

Future research should systematically investigate the functional consequences of (R,R)-asenapine maleate's interaction with less-characterized targets. Asenapine exhibits high affinity for serotonin receptors such as 5-HT2C, 5-HT6, and 5-HT7, as well as dopamine D3 and various α-adrenergic receptors. nih.govsemanticscholar.orgnih.govnih.gov Notably, relative to its D2 receptor affinity, it more strongly engages with 5-HT2C, 5-HT2A, 5-HT2B, 5-HT7, 5-HT6, α2B, and D3 receptors. nih.govsemanticscholar.org Furthermore, it is unique among some antipsychotics for its affinity for histamine H2 receptors. nih.govsemanticscholar.org

Studies have also pointed to indirect effects on other systems; for instance, despite having no significant direct affinity for muscarinic receptors, chronic asenapine administration has been shown to increase muscarinic receptor binding in specific brain regions in animal models. nih.gov Elucidating the downstream signaling pathways and long-term neuroadaptations resulting from these "off-target" interactions is crucial. A deeper understanding of these molecular interactions could reveal novel mechanisms contributing to its therapeutic efficacy or side-effect profile, potentially identifying new indications or strategies for personalized medicine.

Table 1: Receptor Binding Affinities (pKi) of Asenapine This table presents data for racemic asenapine, as enantiomer-specific data is limited. Future studies are needed to delineate the profile of (R,R)-asenapine maleate (B1232345) specifically.

| Receptor Family | Receptor Subtype | pKi Value | Reference |

|---|---|---|---|

| Serotonin (5-HT) | 5-HT2C | 10.5 | nih.govsemanticscholar.org |

| 5-HT2A | 10.2 | nih.govsemanticscholar.org | |

| 5-HT7 | 9.9 | nih.govsemanticscholar.org | |

| 5-HT2B | 9.8 | nih.govsemanticscholar.org | |

| 5-HT6 | 9.6 | nih.govsemanticscholar.org | |

| 5-HT5 | 8.8 | nih.govsemanticscholar.org | |

| 5-HT1A | 8.6 | nih.govsemanticscholar.org | |

| 5-HT1B | 8.4 | nih.govsemanticscholar.org | |

| Dopamine (D) | D3 | 9.4 | nih.govsemanticscholar.org |

| D4 | 9.0 | nih.govsemanticscholar.org | |

| D1 | 8.9 | nih.govsemanticscholar.org | |

| D2 | 8.9 | nih.govsemanticscholar.org | |

| Adrenergic (α) | α2B | 9.5 | nih.govsemanticscholar.org |

| α1 | 8.9 | nih.govsemanticscholar.org | |

| α2A | 8.9 | nih.govsemanticscholar.org | |

| α2C | 8.9 | nih.govsemanticscholar.org | |

| Histamine (H) | H1 | 9.0 | nih.govsemanticscholar.org |

| H2 | 8.2 | nih.govsemanticscholar.org |

Design and Synthesis of Advanced Asenapine Analogues with Improved Pharmacological Selectivity

The chemical scaffold of asenapine, a dibenzo-oxepino pyrrole (B145914), provides a versatile platform for medicinal chemistry efforts. researchgate.netnih.gov Future research should focus on the rational design and synthesis of novel analogues of (R,R)-asenapine with enhanced pharmacological selectivity. The goal is to create new chemical entities that retain or improve upon the desired therapeutic actions while minimizing or eliminating interactions with receptors responsible for undesirable side effects.

For example, analogues could be designed to selectively target the 5-HT2A/D2 receptors while reducing affinity for the histamine H1 receptor, which is associated with sedation. nih.gov Conversely, enhancing affinity for receptors implicated in cognitive function, such as 5-HT6 or D1 receptors, could lead to derivatives with pro-cognitive properties. nih.govnih.gov Structure-activity relationship (SAR) studies, guided by computational modeling and the structural information from ligand-receptor complexes (see Section 8.3), will be instrumental in identifying which parts of the (R,R)-asenapine molecule can be modified to fine-tune its receptor interaction profile.

Application of Advanced Biophysical Techniques for Ligand-Receptor Complex Characterization

A precise understanding of how this compound binds to its target receptors at the atomic level is fundamental for mechanism-based drug design. While traditional methods like radioligand binding assays have provided valuable affinity data, advanced biophysical techniques can offer unprecedented insight into the molecular interactions. nih.govsemanticscholar.orgnih.gov

The application of high-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), could be prioritized to solve the three-dimensional structures of (R,R)-asenapine in complex with key receptors like the dopamine D2 and serotonin 5-HT2A receptors. Such structures would reveal the specific amino acid residues involved in binding, the conformational changes induced in the receptor upon binding, and the precise orientation of the ligand in the binding pocket. This information is invaluable for designing more selective and potent analogues. Additionally, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to study the kinetics and thermodynamics of the binding events, providing a more complete picture of the ligand-receptor interaction dynamics.

Exploration of Stereoisomer-Specific Pharmacological Advantages

Asenapine is a racemic mixture, meaning it consists of two enantiomers (stereoisomers that are mirror images of each other). rsc.org The specific focus on this compound highlights a critical and underexplored area of research. It is a well-established principle in pharmacology that individual enantiomers can possess distinct pharmacological and pharmacokinetic properties. One enantiomer may be responsible for the majority of the therapeutic effects, while the other may contribute more to adverse effects or be metabolically less stable.

Future research must prioritize the systematic evaluation of the individual enantiomers of asenapine. This involves synthesizing the pure (R,R) and (S,S) enantiomers and comprehensively characterizing their respective receptor binding profiles, functional activities at these receptors, and metabolic pathways. rsc.org Head-to-head preclinical and, eventually, clinical comparisons could determine if an enantiomerically pure formulation, such as one containing only this compound, offers a superior therapeutic index—an improved balance of efficacy and tolerability—compared to the currently marketed racemic mixture.

Potential for Derivatization in Radioligand Development

The development of a selective radioligand based on the (R,R)-asenapine structure would be a powerful tool for neuroscience research and drug development. nih.gov Such a radioligand, labeled with a positron-emitting isotope like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), would enable in vivo imaging of its target receptors in the human brain using Positron Emission Tomography (PET). nih.govmdpi.com

Derivatization of (R,R)-asenapine would involve strategically modifying its chemical structure to incorporate a radioisotope without compromising its high affinity and selectivity for a specific target, such as the 5-HT2A or D2 receptor. nih.govmdpi-res.com A successful (R,R)-asenapine-based PET radioligand would allow researchers to:

Quantify receptor density in various neuropsychiatric disorders.

Measure the degree of receptor occupancy by asenapine or other drugs at therapeutic doses, helping to optimize treatment. nih.gov

Study the relationship between receptor occupancy, clinical response, and side effects.

Accelerate the development of novel drugs targeting the same receptors.

This research avenue holds significant promise for advancing our understanding of brain function and improving the treatment of complex psychiatric conditions. radiologybusiness.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.